Ikarugamycin (IKA) is a naturally occurring secondary metabolite belonging to the polycyclic tetramate macrolactams (PTMs) family [, , ]. Originally isolated from the soil bacterium Streptomyces phaeochromogenes subsp. ikaruganensis [, ], IKA is characterized by a unique as-hydrindacene skeleton []. Research has since identified IKA production in other Streptomyces species, including marine-derived strains and those isolated from plant roots [, , ].
IKA's complex structure and diverse biological activities have made it a subject of extensive scientific inquiry. Its potent antiprotozoal properties were initially recognized [], with subsequent research revealing its antifungal, antibacterial, and anticancer properties [, , , ]. Furthermore, its ability to inhibit clathrin-mediated endocytosis has made IKA a valuable tool for studying cellular processes [, , , , ].
The total synthesis of IKA has been achieved through a triply convergent and enantioselective approach []. This involves the independent synthesis of three key fragments - the carbotricyclic segment, the ornithine segment, and a phosphonate ester - which are then assembled to form the macrocyclic lactam. Subsequent steps include Dieckmann cyclization to form the tetramic acid and deprotection to yield the final IKA molecule [].
IKA possesses a complex polycyclic structure consisting of a macrocyclic lactam ring fused to a decahydro-as-indacene system [, , ]. This distinctive as-hydrindacene skeleton features a five-membered ring fused to a six-membered ring, which is further fused to a five-membered lactam ring [].
Detailed analysis of the degradation products of IKA has revealed the stereochemistry of its various substituents [, ]. Notably, the dimethyl dl-3-methoxycarbonylmethyl-1,2,4-cyclopentanetricarboxylate obtained from IKA degradation exhibits a cis, trans, trans configuration [], while the dimethyl dl-3-ethyl-4-methyl-1,2-cyclopentanedicarboxylate possesses the r-1, t-2, c-3, c-4 configuration [].
IKA exerts anticancer activity through the induction of apoptosis, a programmed cell death process []. Studies using human leukemia HL-60 cells and breast cancer MCF-7 cells have shown that IKA treatment significantly reduces cell viability []. This effect is p53-independent and occurs without prior cell cycle arrest or genotoxic effects [].
IKA induces apoptosis by influencing intracellular calcium release, leading to the activation of p38 MAP kinase, which in turn activates caspases 9, 8, and 3 []. Additionally, IKA modifies the microtubule network, enhancing its stability and increasing intracellular calcium concentration [].
IKA potently inhibits clathrin-mediated endocytosis (CME) [, , , , ]. This process involves the formation of clathrin-coated pits on the plasma membrane, which internalize extracellular molecules and membrane proteins. IKA directly interferes with CME, but not other endocytic pathways, in various cell types [].
Studies have shown that IKA inhibits the uptake of oxidized low-density lipoprotein (LDL) in macrophages [, , ]. This inhibition is specific to the uptake process and does not affect LDL binding, lysosomal hydrolysis, or microsomal acyl-coenzyme A: cholesterol acyltransferase activity [].
IKA's ability to inhibit CME makes it a valuable tool for studying endocytic trafficking routes in plant and animal cells [, , , , ]. Researchers have utilized IKA to investigate clathrin-independent endocytosis in plant protoplasts and pollen tubes [, , , ].
IKA has been shown to inhibit glycolysis in pancreatic cancer cells by targeting hexokinase 2 (HK2) []. HK2 catalyzes the first step in glycolysis - the phosphorylation of glucose to glucose-6-phosphate. IKA binding to HK2 reduces intracellular glucose-6-phosphate levels, ultimately inhibiting glycolytic flux []. This inhibitory effect has been linked to IKA's antiproliferative activity against pancreatic cancer cells [].
IKA exhibits potent antiprotozoal activity against various parasites, including Trichomonas vaginalis, Tetrahymena pyriformis W, and Entamoeba histolytica []. Notably, its minimal inhibitory concentration (MIC) against Trichomonas vaginalis is comparable to that of azalomycin F, another antitrichomonas agent [].
IKA possesses antifungal activity against Aspergillus fumigatus and Candida albicans []. Additionally, it displays antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) []. These properties highlight IKA's potential as a therapeutic agent against drug-resistant microbial pathogens.
IKA exhibits antiproliferative activity against various cancer cell lines, including leukemia HL-60 cells [], breast cancer MCF-7 cells [], and pancreatic cancer cells []. Its ability to induce apoptosis and inhibit glycolysis makes IKA a promising candidate for anticancer drug development.
IKA's potent and specific inhibition of clathrin-mediated endocytosis has made it a valuable tool for investigating endocytic pathways in plant and animal cells [, , , , ]. Its use has facilitated the identification of clathrin-independent endocytosis in plant protoplasts and pollen tubes [, , , ].
Recent research suggests that IKA might possess immunomodulatory properties []. Studies have shown that IKA can inhibit hexokinase 2 in dendritic cells, leading to an enhanced antigen-presenting potential []. This finding suggests that IKA could potentially be used to boost cellular immune responses, opening up new avenues for its therapeutic application.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: